molecular formula C20H12FNOS2 B406522 (5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B406522
M. Wt: 365.4g/mol
InChI Key: QSDYTBCBVABDOB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a naphthyl group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a naphthyl aldehyde with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.

    Introduction of Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 4-fluorobenzyl chloride in the presence of a suitable base like potassium carbonate.

    Final Cyclization: The final step involves cyclization to form the desired compound. This can be achieved by heating the intermediate compound in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thiazolidinone ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties. Further research is needed to fully understand its pharmacological profile and potential clinical applications.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-phenyl)-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one
  • 3-(4-Methyl-phenyl)-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one
  • 3-(4-Methoxy-phenyl)-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. For example, the fluorine atom can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C20H12FNOS2

Molecular Weight

365.4g/mol

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12FNOS2/c21-15-8-10-16(11-9-15)22-19(23)18(25-20(22)24)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H/b18-12-

InChI Key

QSDYTBCBVABDOB-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)F

SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F

Origin of Product

United States

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